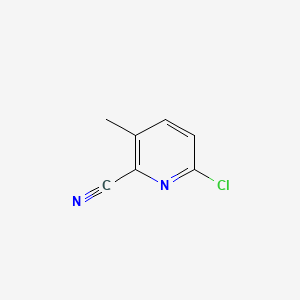

6-Chloro-3-methylpicolinonitrile

説明

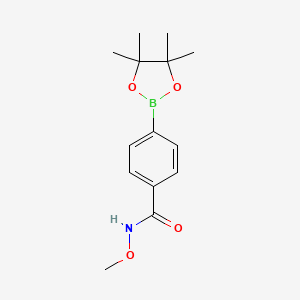

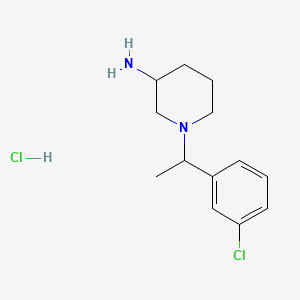

6-Chloro-3-methylpicolinonitrile is a chemical compound with the molecular formula C7H5ClN2 and a molecular weight of 152.58 . It is stored under an inert atmosphere at 2-8°C .

Molecular Structure Analysis

The InChI code for this compound is 1S/C7H5ClN2/c1-5-2-3-7(8)10-6(5)4-9/h2-3H,1H3 . This code provides a specific identifier for the molecular structure of this compound.Physical And Chemical Properties Analysis

This compound has a predicted boiling point of 270.5±35.0 °C and a predicted density of 1.26±0.1 g/cm3 . It is stored under an inert gas (nitrogen or Argon) at 2-8°C .科学的研究の応用

Chlorination and Substituted Derivatives

6-Chloro-3-methylpicolinonitrile is involved in the formation of chloro-substituted derivatives of pyridine. The compound undergoes a process where chlorine or hydrogen peroxide and hydrochloric acid are introduced, affecting the pyridine nucleus and leading to the formation of new chloro-substituted derivatives of pyridine (Moshchitskii, S. D., Sologub, L. S., & Ivashchenko, Ya. N., 1968).

Photochemical Studies

The photochemistry of 6-chloropicolinic acids has been extensively studied, showing a variety of reactions under different conditions. The studies reveal insights into the heterolytic and homolytic photodehalogenation processes, shedding light on the behavior of these compounds under various conditions and their potential applications in further chemical studies (Rollet, F., Richard, C., & Pilichowski, J., 2006).

Spectroscopic Analysis

The compound is also studied in the context of nuclear magnetic resonance (NMR), particularly focusing on the methyl coupling of 2-substituted picolines, 2-pyridones, and 2-pyridthiones. These studies contribute to understanding the complex spin-spin interactions and structural insights of these compounds (Bell, C. L., Egan, R., & Bauer, L., 1965).

Catalytic Applications

This compound finds application in catalytic processes. For instance, copper/6-methylpicolinic acid catalyzed coupling reactions of substituted 5-bromopyrimidin-4-amines with alkynes followed by cyclization to afford 2-chloro-pyrrolo[2,3-d]pyrimidines. This demonstrates the versatility of the compound in facilitating complex chemical transformations (Jiang, X., Sun, D., Jiang, Y., & Ma, D., 2015).

Pharmaceutical Intermediate

In the pharmaceutical industry, this compound is used as a strategic building block for the preparation of certain drugs. For instance, it's used in the continuous synthesis of a nicotinonitrile precursor to nevirapine, a drug used in the treatment of HIV (Longstreet, A. R., Opalka, S., Campbell, B., Gupton, B., & McQuade, D. T., 2013).

Safety and Hazards

特性

IUPAC Name |

6-chloro-3-methylpyridine-2-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5ClN2/c1-5-2-3-7(8)10-6(5)4-9/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GRLXSZKHRDKVTE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=C(C=C1)Cl)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30676772 | |

| Record name | 6-Chloro-3-methylpyridine-2-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30676772 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1201924-31-3 | |

| Record name | 6-Chloro-3-methylpyridine-2-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30676772 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![tert-Butyl 3-benzyl-4-oxo-3,9-diazaspiro[4.5]decane-9-carboxylate](/img/structure/B598296.png)

![2-(2-Nitrophenyl)imidazo[1,2-a]pyridine](/img/structure/B598307.png)

![tert-Butyl 5-bromo-7-chloro-1H-pyrrolo[2,3-c]pyridine-1-carboxylate](/img/structure/B598310.png)

![2-oxaspiro[3,3]heptane](/img/no-structure.png)